![molecular formula C12H12N6O B1233750 4-(4-Tetrazolo[1,5-a]quinoxalinyl)morpholine](/img/structure/B1233750.png)
4-(4-Tetrazolo[1,5-a]quinoxalinyl)morpholine
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Overview
Description
4-(4-tetrazolo[1,5-a]quinoxalinyl)morpholine is a quinoxaline derivative.
Scientific Research Applications
Antihyperglycemic Activity : Deshmukh et al. (2017) reported the synthesis and in vivo antihyperglycemic evaluation of phenyl-2-(4-(tetrazolo[1,5-a]quinolin-4-ylmethoxy)phenyl)thiazolidin-4-ones, which exhibited notable antihyperglycemic activity in tests (Deshmukh et al., 2017).
Antimicrobial Activity : Ladani et al. (2011) synthesized novel tetrazolo[1,5-a]quinoline-based derivatives, including 1,4-dihydropyridines, acridine-1,8-diones, and polyhydroquinolines, showing significant antimicrobial activities against a range of bacterial and fungal strains (Ladani et al., 2011).
Synthesis and Chemical Properties : Khidre et al. (2020) summarized the synthesis, reactions, and biological activities of tetrazolo[1,5-a]quinoline derivatives, highlighting various methods of synthesis and pharmacological activities (Khidre et al., 2020).
Fluorescent Properties for Analytical and Materials Science : Jeminejs et al. (2021) explored the nucleophile-nucleofuge duality of azide and arylthiolate groups in synthesizing quinazoline and tetrazoloquinazoline derivatives, finding some compounds with potential applications in analytical and materials science due to their fluorescent properties (Jeminejs et al., 2021).
Synthesis of Phosphorothioates and Their Characterization : Kategaonkar et al. (2010) developed a method for synthesizing new O,O-diethyl O-(substituted tetrazolo[1,5-a]quinolin-4-yl)methyl phosphorothioates. These compounds were characterized analytically and spectrally, indicating a range of potential applications (Kategaonkar et al., 2010).
Cytotoxicity and Molecular Docking Studies : Mphahlele et al. (2017) synthesized 5-styryltetrazolo[1,5-c]quinazolines with potential in vitro cytotoxicity against human breast adenocarcinoma and cervical cancer cells, suggesting their use in cancer research (Mphahlele et al., 2017).
Antitumor and Antimicrobial Agents : Antypenko et al. (2012) investigated tetrazolo[1,5-c]quinazoline-5-thione S-derivatives, revealing their potential as antimicrobial and antitumor agents (Antypenko et al., 2012).
properties
Molecular Formula |
C12H12N6O |
---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
4-(tetrazolo[1,5-a]quinoxalin-4-yl)morpholine |
InChI |
InChI=1S/C12H12N6O/c1-2-4-10-9(3-1)13-11(12-14-15-16-18(10)12)17-5-7-19-8-6-17/h1-4H,5-8H2 |
InChI Key |
ZWCDNRRJJHQTGV-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NC3=CC=CC=C3N4C2=NN=N4 |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3N4C2=NN=N4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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